Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate
Description
Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate is a sulfonamide-derived compound characterized by a methyl ester group, a sulfonylamino moiety, and a 4-chlorophenyl substituent. While the exact biological profile of this compound requires further study, its structural features suggest similarities to other sulfonamide esters with documented pharmacological relevance.
Properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-15-9(12)6-11-16(13,14)8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOQNYMPQNXLCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNS(=O)(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with glycine methyl ester in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of glycine methyl ester attacks the sulfonyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate serves as an important intermediate in organic synthesis. Its sulfonamide group allows for various reactions, including:
- Substitution Reactions: The compound can undergo nucleophilic substitution to yield diverse derivatives.
- Synthesis of Complex Molecules: It is utilized as a building block for synthesizing biologically active compounds, including enzyme inhibitors and receptor antagonists .
Biology
The compound has been investigated for its biological activities, particularly:
- Antimicrobial Properties: Recent studies have shown that derivatives of this compound exhibit significant antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. The following table summarizes some findings:
| Compound ID | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| 7l | Salmonella typhi | 15 | 32 |
| 7m | Bacillus subtilis | 18 | 16 |
| 7n | Escherichia coli | 10 | 64 |
| 7o | Staphylococcus aureus | 12 | 48 |
These results indicate the compound's potential as a lead for developing new antimicrobial agents .
Medicine
This compound is being explored for therapeutic applications, particularly in:
- Drug Development: Its structural features make it suitable for modifications aimed at enhancing biological activity. Research has indicated potential roles in treating infections and possibly cancer due to its ability to interact with specific molecular targets .
- Neurotropic Activity: Preliminary studies suggest that related compounds may promote neuronal repair and regeneration, highlighting their significance in neuropharmacology .
Case Study 1: Antimicrobial Efficacy
A study conducted on synthesized derivatives of this compound demonstrated varying degrees of antibacterial activity against several pathogens. The findings were pivotal in establishing the structure-activity relationship of sulfonamide derivatives.
Case Study 2: Synthesis of Enzyme Inhibitors
Research has focused on modifying the compound to create potent inhibitors of enzymes implicated in various diseases. These modifications have shown promise in preclinical models, indicating a pathway toward new therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate involves its interaction with biological targets such as enzymes. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This property makes it a valuable tool in the study of enzyme kinetics and drug development.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate with six analogous compounds, focusing on molecular structure, physicochemical properties, and functional implications.
Ethyl 2-[2-[[(4-Chlorophenyl)Sulfonyl]Methyl]Phenoxy]Acetate (CAS 175202-86-5)
- Molecular Formula : C₁₇H₁₇ClO₅S
- Molecular Weight : 368.83 g/mol
- Key Differences: Ester Group: Ethyl ester (vs. methyl in the target compound), which increases lipophilicity (logP) and may reduce hydrolysis rate.
- Implications: The ethyl group and phenoxy substituent could improve metabolic stability but reduce aqueous solubility compared to the methyl ester .
Methyl [(4-Chlorophenyl)SulfonylAmino]Acetate (CAS 496937-72-5)
- Molecular Formula: C₁₇H₁₈ClNO₄S
- Molecular Weight : 367.85 g/mol
- Key Differences: Amino Substituent: A 2-phenylethyl group is attached to the sulfonylamino nitrogen, increasing molecular volume and hydrophobicity.
- Implications : The phenylethyl chain may enhance binding to hydrophobic pockets in target proteins but could hinder solubility and passive diffusion across membranes .
Methyl 2-(4-Chlorophenyl)Sulfanylacetate (CAS 15446-15-8)
- Molecular Formula : C₉H₉ClO₂S
- Molecular Weight : 216.68 g/mol
- Key Differences :
- Sulfur Oxidation State : Sulfanyl (thioether) group (vs. sulfonamide in the target compound), reducing polarity and hydrogen-bonding capacity.
- This compound may exhibit lower metabolic stability compared to sulfonamides .
Sodium (4-{[1-({[(4-Chlorophenyl)Sulfonyl]Amino}Methyl)Cyclopentyl]Methyl}Phenyl)Acetate (CAS 141335-11-7)
- Molecular Formula: C₂₁H₂₄ClNO₄S·Na
- Molecular Weight : 443.92 g/mol
- Key Differences :
- Salt Form : Sodium counterion enhances water solubility.
- Substituents : A cyclopentylmethyl group and extended aromatic system increase steric hindrance.
- Implications : The sodium salt is more suitable for parenteral formulations, while the bulky substituents may improve target selectivity but reduce membrane permeability .
[2-(4-Chloroanilino)-2-Oxoethyl] 2-[2-[Cyclohexyl(Methyl)Amino]-2-Oxoethyl]Sulfanylacetate (CAS Not Available)
- Molecular Formula : C₁₉H₂₅ClN₂O₄S
- Molecular Weight : 436.94 g/mol (estimated)
- Key Differences :
- Functional Groups : Incorporates a carbamoyl group and cyclohexylmethyl substituent, introducing conformational rigidity.
- Implications : The carbamoyl group may enhance hydrogen-bonding interactions, while the cyclohexyl group could improve metabolic resistance .
Research Implications
- Ester Group Modifications : Methyl esters generally offer faster hydrolysis rates than ethyl esters, which may be advantageous in prodrug designs.
- Sulfur Oxidation State : Sulfonamides exhibit higher polarity and hydrogen-bonding capacity compared to thioethers, influencing target engagement and pharmacokinetics.
- Substituent Effects : Bulky groups (e.g., phenylethyl, cyclopentyl) enhance steric effects but may compromise bioavailability.
Biological Activity
Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H12ClN1O3S, indicating the presence of chlorine, nitrogen, sulfur, and oxygen. The compound features a sulfonamide linkage that is crucial for its biological interactions. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of their activity, making it a valuable tool in drug development and enzyme kinetics studies .
Biological Activity
1. Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. Research indicates that compounds with similar triazole structures exhibit antifungal and antibacterial properties . For instance, derivatives of this compound have been tested for their efficacy against Clostridioides difficile and other bacterial strains, demonstrating significant inhibitory effects .
2. Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on human cancer cell lines. Studies indicate that it can inhibit the growth of lung (A549) and skin cancer (SK-MEL-2) cells . In vitro assays have shown that related triazole compounds possess cytotoxic potency against cervical (SISO) and bladder (RT-112) cancer cell lines, with IC50 values suggesting moderate potency compared to standard chemotherapeutics like cisplatin .
The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. The sulfonamide group interacts with the active sites of various enzymes, potentially leading to reduced enzymatic activity. This interaction is critical in the context of developing new therapeutic agents targeting specific diseases .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study evaluating various sulfonamide derivatives, this compound was found to exhibit moderate cytotoxicity against several cancer cell lines. The presence of electron-withdrawing groups at specific positions on the phenyl ring enhanced the compound's activity, indicating structure-activity relationships that are critical for optimizing therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
